N~1~-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine
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Overview
Description
N~1~-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable benzyl halide reacts with a tetrazole derivative under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K~2~CO~3~) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace halogen atoms in the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: K2CO3, NaOH, DMSO, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N~1~-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
- 5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzylamine
Uniqueness
N~1~-{5-chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the tetrazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13Cl2FN6O |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-N-[[5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H13Cl2FN6O/c16-11-2-4-14(25-8-9-1-3-12(18)6-13(9)17)10(5-11)7-20-24-15(19)21-22-23-24/h1-6,20H,7-8H2,(H2,19,21,23) |
InChI Key |
KMPASOYLILXBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)CNN3C(=NN=N3)N |
Origin of Product |
United States |
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